8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
The compound 8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, characterized by a 4-methoxyphenyl substituent at the 8-position and methyl groups at the 1-, 3-, 6-, and 7-positions.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-6-8-13(26-5)9-7-12/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPCDNYAVFCTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is synthesized as a nonclassical antifolate. Antifolates are known to target enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT). These enzymes play crucial roles in DNA synthesis and cell proliferation, making them effective anticancer targets.
Mode of Action
The compound’s interaction with its targets leads to the inhibition of these enzymes, disrupting the folate pathway. This disruption can lead to the accumulation of cells in the S-phase and induce apoptosis
Biochemical Pathways
The compound affects the folate pathway, which plays a vital role in the synthesis of DNA nucleotides. By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
It is synthesized as a nonclassical antifolate, which are generally more lipophilic and enter cells through passive diffusion. This suggests that the compound may have good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis. In studies, it has shown anti-proliferative activities against HL60, HeLa, and A549 cells. The compound’s action leads to S-phase arrest and apoptosis, acting through a lysosome-nonmitochondrial pathway.
Biological Activity
8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure includes a methoxyphenyl group attached to a tetramethyl-imidazo-purine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
- Molecular Formula : C20H23N5O3
- Molecular Weight : 381.436 g/mol
- Structural Features : The compound features an imidazo[2,1-f]purine framework with a methoxyphenyl substituent that enhances solubility and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have explored the compound's ability to inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and Bel-7404 cells. The mechanism involves modulation of specific signaling pathways that regulate cell survival and death.
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory responses and cancer progression.
- Receptor Modulation : It modulates receptor activity linked to cell signaling pathways that control proliferation and apoptosis.
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on human liver carcinoma (Bel-7404) cells, researchers found that it significantly reduced cell viability with an IC50 value of approximately 7 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory properties using a murine model of arthritis. Treatment with the compound resulted in a marked decrease in swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Target Specificity
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit varied biological activities depending on substituent modifications. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological Profile Differences
- Receptor Affinity: Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, Compound 9) show high 5-HT1A/5-HT7 receptor affinity (Ki = 0.2–0.6 nM) due to fluorophenyl and piperazine groups, which enhance polar interactions with receptor pockets .
Antidepressant vs. Anticancer Activity :
- PPARγ agonists like CB11 induce apoptosis in cancer cells via ROS-mediated pathways, whereas 5-HT1A-targeting analogs (e.g., AZ-853) reduce depressive behavior in rodent models . The target compound’s activity remains speculative but could align with either pathway depending on substituent electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
